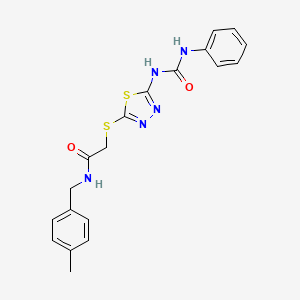

N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

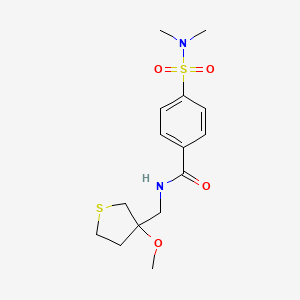

- N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a chemical compound with a complex structure.

- It contains a thiadiazole ring, a ureido group, and a benzyl substituent.

- The compound may have applications in various fields due to its unique structure.

Synthesis Analysis

- The synthesis of this compound involves several steps, including the condensation of appropriate precursors.

- Detailed synthetic routes and conditions can be found in relevant research papers.

Molecular Structure Analysis

- The molecular formula is C~20~H~20~N~4~O~2~S .

- The compound’s three-dimensional arrangement of atoms determines its properties and reactivity.

Chemical Reactions Analysis

- Investigate how N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide reacts with other compounds.

- Explore its potential as a reactant or catalyst.

Physical And Chemical Properties Analysis

- Determine its melting point, solubility, stability, and other relevant properties.

- Investigate its behavior under different conditions.

科学的研究の応用

Anticancer Activity

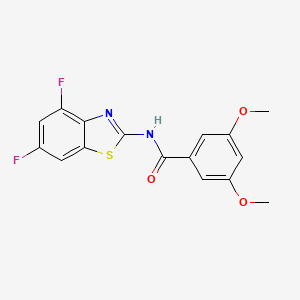

N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown promising results in anticancer research. Specifically, compounds bearing the 1,3,4-thiadiazol structure have been synthesized and evaluated for their potential antitumor activity. For example, a study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings highlighted the anticancer potential of these compounds against various human tumor cell lines (Yurttaş et al., 2015). Another research found that 5-methyl-4-phenyl thiazole derivatives, similar in structure to the queried compound, exhibited significant anticancer activity (Evren et al., 2019).

Antioxidant Activity

The antioxidant properties of benzothiazole derivatives have been investigated, demonstrating their capacity to inactivate reactive chemical species. A study on the evaluation of new benzothiazole derivatives for antioxidant activity in the initial phase of acetaminophen toxicity showed that certain compounds increased reduced glutathione content and decreased malondialdehyde levels, indicating their protective effects against oxidative stress (Cabrera-Pérez et al., 2016).

Glutaminase Inhibition

Research on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs revealed that certain analogs acted as potent and selective allosteric inhibitors of kidney-type glutaminase. This enzyme plays a crucial role in cancer cell metabolism, and its inhibition can suppress the growth of cancer cells (Shukla et al., 2012).

Safety And Hazards

- Assess toxicity, environmental impact, and handling precautions.

- Consult safety data sheets and relevant literature.

将来の方向性

- Explore potential applications in medicine, materials science, or other fields.

- Investigate modifications to enhance specific properties.

Remember that this analysis is based on available information, and further research may be necessary to fully understand the compound’s properties and potential applications. For detailed references, please consult relevant scientific literature12.

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S2/c1-13-7-9-14(10-8-13)11-20-16(25)12-27-19-24-23-18(28-19)22-17(26)21-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWQBIVZPXSQAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxyacetamide](/img/structure/B2498944.png)

![1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)

![N-[2-[[2-(1-Methylcyclohexyl)acetyl]amino]ethyl]prop-2-enamide](/img/structure/B2498954.png)

![6-[(2,5-Dimethylphenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2498958.png)

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)